molecular formula C8H11BrFN B1497017 2-(4-Fluorophenyl)ethylamine Hydrobromide CAS No. 1807536-06-6

2-(4-Fluorophenyl)ethylamine Hydrobromide

Cat. No. B1497017
CAS RN: 1807536-06-6
M. Wt: 220.08 g/mol
InChI Key: ORNUPOUGVYVYHV-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)ethylamine Hydrobromide” is a chemical compound with the CAS RN:1807536-06-6 . It is also known by other names such as 2-(4-Fluorophenyl)ethanamine Hydrobromide .


Synthesis Analysis

2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .


Molecular Structure Analysis

The molecular formula of 2-(4-Fluorophenyl)ethylamine Hydrobromide is C__8H__1__0FN·HBr . The molecular weight is 220.09 . A study on a jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster revealed that the structure consists of a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain in the most stable gauche conformer of 4-FPEA .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)ethylamine Hydrobromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .

Scientific Research Applications

Synthesis of Arylpyrimidine Derivatives

This compound serves as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . These derivatives are significant due to their wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.

Preparation of Palladacycles

2-(4-Fluorophenyl)ethylamine Hydrobromide: is utilized in the preparation of ortho-metalated primary phenethylamines. These are crucial for forming complexes containing six-membered palladacycles , which have applications in catalysis and organic synthesis .

Solar Cell Materials Research

The compound finds application in the field of solar cell materials. It is likely involved in the development of novel materials that enhance the efficiency and stability of solar cells .

Study of Fluorine Substitution Effects

Researchers have investigated the effect of fluorine substitution on the conformational landscape of this compound. Such studies are essential for understanding the molecular behavior and designing new molecules with desired properties .

Analytical Chemistry

With its high purity, 2-(4-Fluorophenyl)ethylamine Hydrobromide is used in various analytical chemistry applications. It provides a standard for calibrating instruments and validating analytical methods .

Safety and Regulatory Studies

The compound’s safety profile, including skin and eye irritation potential, is studied to ensure safe handling and compliance with regulatory standards .

Chemical Education

Due to its well-documented properties and applications, 2-(4-Fluorophenyl)ethylamine Hydrobromide is also used in chemical education for practical laboratory training and demonstration of analytical techniques .

Drug Development

The compound’s role as a building block in medicinal chemistry makes it a valuable asset in drug development, particularly in the early stages of synthesizing new drug candidates .

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and washing contaminated clothing before reuse .

properties

IUPAC Name

2-(4-fluorophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUPOUGVYVYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)ethylamine Hydrobromide

CAS RN

1807536-06-6
Record name 2-(4-Fluorophenyl)ethylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(4-Fluorophenyl)ethylamine Hydrobromide improve the efficiency of perovskite light-emitting diodes (PeLEDs)?

A: The research paper highlights that 2-(4-Fluorophenyl)ethylamine Hydrobromide, alongside Lithium Bromide and Diethylamine Hydrobromide, acts as a defect-passivation agent in PeLED fabrication []. This means that the compound effectively reduces defects within the perovskite layer of the device. These defects often act as traps for charge carriers (electrons and holes) that are essential for light emission. By minimizing these traps, 2-(4-Fluorophenyl)ethylamine Hydrobromide contributes to a more efficient flow of charge carriers, ultimately leading to improved PeLED performance with higher light output and potentially enhanced device lifespan.

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